N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride
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Overview
Description
N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride is a chemical compound with the molecular formula C9H18ClNS and a molecular weight of 207.76. This compound is known for its unique structure, which includes an ethyl group, a methylsulfanyl group, and a but-3-yn-1-amine moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride typically involves multiple steps, including the introduction of the ethyl and methylsulfanyl groups, followed by the formation of the but-3-yn-1-amine moiety. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Addition: Addition reactions can occur at the triple bond, leading to the formation of new products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride can be compared with other similar compounds, such as:
N-Methyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine: This compound has a similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-N-(2-ethylsulfanylethyl)but-3-yn-1-amine: This compound has an ethylsulfanyl group instead of a methylsulfanyl group.
N-Ethyl-N-(2-methylsulfanylethyl)but-2-yn-1-amine: This compound has a but-2-yn-1-amine moiety instead of but-3-yn-1-amine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS.ClH/c1-4-6-7-10(5-2)8-9-11-3;/h1H,5-9H2,2-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSAAAIYHJUSJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#C)CCSC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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